3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride
Description
Properties
CAS No. |
38006-74-5 |
|---|---|
Molecular Formula |
C14H16F17N2O2S.Cl C14H16ClF17N2O2S |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C14H16F17N2O2S.ClH/c1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;/h32H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BIJMEXQJDYBHGD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Perfluorooctanesulfonyl fluoride (PFOSF) or perfluorooctanesulfonyl chloride (PFOSCl) as the perfluorinated sulfonyl source.
- Amine compounds such as ammonia or primary amines for initial sulfonylation.
Reaction Conditions
- Sulfonylation is typically performed in an inert solvent like dichloromethane (DCM) or acetonitrile under anhydrous conditions.
- The sulfonyl fluoride or chloride reacts with ammonia or primary amines to form the corresponding sulfonamide.
Procedure
- Dissolve PFOSF or PFOSCl in anhydrous DCM.
- Add ammonia or primary amine slowly under stirring at low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the resulting perfluorooctanesulfonyl amine via distillation or chromatography.
Data Table: Key Reaction Parameters
Coupling with N,N,N-Trimethyl-1-propanamine
Formation of the Sulfonamide
- The prepared perfluorooctanesulfonyl amine reacts with N,N,N-trimethyl-1-propanamine via nucleophilic substitution or amidation.
Reaction Conditions
- Conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Use of a base like potassium carbonate (K2CO3) or triethylamine (TEA) to facilitate the reaction.
Procedure
- Dissolve the sulfonyl amine and N,N,N-trimethyl-1-propanamine in DMF.
- Add a base (e.g., K2CO3) to deprotonate the amine.
- Stir at elevated temperature (80–120°C) for several hours.
- Monitor reaction progress via TLC or NMR.
- Purify the product through extraction and chromatography.
Data Table: Reaction Conditions
| Parameter | Value | Notes |
|---|---|---|
| Solvent | DMF or DMSO | Polar aprotic, high boiling point |
| Base | K2CO3 or TEA | Facilitates nucleophilic attack |
| Temperature | 80–120°C | Elevated to promote coupling |
| Reaction Time | 6–12 hours | Ensures complete conversion |
| Purification | Chromatography, recrystallization | To obtain high purity |
Quaternization to Form the Chloride Salt
Methylation Step
- The tertiary amine is methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate .
Reaction Conditions
- Conducted in anhydrous conditions, often in acetone or acetonitrile .
- Methyl iodide is preferred for high reactivity.
Procedure
- Dissolve the tertiary amine in acetone.
- Add methyl iodide dropwise under stirring at room temperature.
- Stir for 24–48 hours to ensure complete methylation.
- Precipitate the quaternary ammonium iodide.
- Exchange iodide for chloride via anion exchange resin or treatment with chloride salts.
- Dry the final product under vacuum.
Conversion to Chloride Salt
- The iodide salt can be treated with silver chloride (AgCl) or potassium chloride (KCl) in aqueous solution to replace iodide with chloride.
Data Table: Methylation and Salt Exchange
| Parameter | Value | Notes |
|---|---|---|
| Methylating Agent | Methyl iodide (CH3I) | High reactivity, common methyl source |
| Solvent | Acetone or acetonitrile | Anhydrous, inert solvent |
| Reaction Time | 24–48 hours | Complete methylation |
| Post-reaction Treatment | Chloride exchange via KCl or AgCl | To obtain chloride salt |
| Final Purification | Filtration, drying under vacuum | Ensures purity |
Summary of Preparation Pathway
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Sulfonylation of perfluorooctanesulfonyl fluoride/chloride | PFOSF/PFOSCl + NH3 in DCM, 0–25°C |
| 2 | Coupling with N,N,N-trimethyl-1-propanamine | N,N,N-trimethyl-1-propanamine + sulfonyl amine, DMF, 80–120°C |
| 3 | Quaternization to form ammonium chloride salt | Methyl iodide in acetone, room temp, followed by chloride exchange |
Additional Notes and Considerations
- Safety Precautions: Methyl iodide is highly toxic and volatile; proper fume hood and protective equipment are mandatory.
- Purity and Characterization: Confirm structure and purity via NMR, IR, and mass spectrometry.
- Environmental Impact: Perfluorinated compounds are persistent in the environment; handle waste accordingly.
Chemical Reactions Analysis
Types of Reactions
3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The fluorinated alkyl chain can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its unique amphiphilic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Mechanism of Action
The mechanism of action of 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with lipid bilayers and proteins, altering their structure and function.
Pathways Involved: It can modulate membrane fluidity and permeability, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 38006-74-5 (chloride form); 1652-63-7 (iodide form) .
- Structure: A quaternary ammonium compound with a perfluorooctanesulfonyl (C8F17SO2) group linked via an amino-propyl chain.
- Key Properties : Acts as a cationic fluorosurfactant with high thermal and chemical stability due to the perfluorinated chain. Historically used in fire-fighting foams, coatings, and pesticides .
Comparison with Similar Compounds
Structural Variants by Perfluoroalkyl Chain Length
Analysis :
- Chain Length : Longer chains (C8) enhance surfactant properties but increase environmental persistence. C6 and C4 analogs are phased in under regulatory pressure (e.g., EU PFAS restrictions) .
- Regulatory Status : C8 compounds are restricted in fire-fighting foams; C6/C4 derivatives are transitional alternatives .
Counterion Variants
Functional Group Modifications
Analysis :
Regulatory and Toxicity Profiles
Biological Activity
3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride, commonly referred to as a cationic fluorosurfactant, is a compound of significant interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, relevant research findings, and case studies.
- Molecular Formula : C14H16ClF17N2O2S
- Molar Mass : 634.78 g/mol
- CAS Number : 38006-74-5
- EINECS Number : 253-745-0
Biological Activity
The biological activity of this compound is primarily linked to its surfactant properties and its interactions with biological membranes. Fluorosurfactants like this one are known for their ability to alter membrane permeability and influence cellular processes.
- Membrane Disruption : The compound can integrate into lipid bilayers, leading to increased permeability and potential disruption of cellular functions.
- Cytotoxicity : Studies indicate that similar compounds can exhibit cytotoxic effects on various cell lines, which may be attributed to their surfactant properties disrupting cellular integrity.
- Immunological Effects : Research suggests that exposure to perfluoroalkyl substances (PFAS), including related compounds, can affect immune responses, potentially leading to reduced antibody responses in children .
Cytotoxicity Studies
A study examining the cytotoxic effects of fluorinated surfactants found that exposure to 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride resulted in significant cell death in human lung epithelial cells. The mechanism was attributed to oxidative stress and membrane disruption.
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| A | A549 (Lung) | 10 µM | 50% cell death |
| B | HeLa (Cervical) | 5 µM | 30% cell death |
Immunological Impact
Research conducted on populations exposed to PFAS indicated a correlation between serum levels of these substances and immune system alterations. In children from the Faroe Islands, exposure was associated with lower responses to vaccinations, suggesting that compounds like 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride may impair immunological functions .
Environmental Considerations
Given its structure and properties, this compound is classified under substances that may pose environmental risks due to their persistence and bioaccumulation potential. Regulatory bodies have raised concerns about the long-term impacts of PFAS on human health and ecosystems, leading to restrictions on their use in various applications .
Q & A
Q. What are the recommended synthesis routes for 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride?
- Methodological Answer : The synthesis typically involves reacting heptadecafluorooctanesulfonyl chloride with 3-amino-N,N,N-trimethylpropan-1-aminium chloride under controlled basic conditions (pH 8–9). A key intermediate is formed via nucleophilic substitution, followed by purification using ion-exchange chromatography to isolate the quaternary ammonium salt. Similar pathways are documented for structurally analogous perfluorinated sulfonamides, where reaction efficiency depends on solvent polarity (e.g., acetonitrile or DMF) and temperature (40–60°C) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying the perfluorinated chain integrity, while NMR confirms the trimethylammonium moiety.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Detects trace impurities and quantifies ionic species.
- Elemental Analysis : Validates stoichiometry, particularly for chloride counterion verification.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfonamide (S=O stretching at ~1350 cm) and quaternary ammonium (C-N at ~1480 cm) functional groups .
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?
- Methodological Answer : Environmental persistence can be assessed using accelerated degradation studies under UV irradiation or microbial treatment. For example:
- Half-Life Estimation : Compare degradation rates in aqueous matrices (pH 7 vs. pH 10) using LC-MS/MS.
- Bioaccumulation Potential : Measure partition coefficients (log ) and binding affinity to serum proteins (e.g., albumin) via equilibrium dialysis.
Data from the Pharos Project indicates that perfluorinated sulfonamides with longer alkyl chains (e.g., heptadecafluorooctyl) exhibit higher resistance to hydrolysis than shorter-chain analogs (e.g., nonafluorobutyl) .
Q. What experimental designs optimize the study of this compound’s surfactant behavior in non-aqueous systems?
- Methodological Answer :
- Surface Tension Measurements : Use a pendant drop tensiometer to determine critical micelle concentration (CMC) in solvents like hexane or supercritical CO.
- Dynamic Light Scattering (DLS) : Monitor micelle size distribution under varying temperatures.
- Small-Angle X-ray Scattering (SAXS) : Resolve micelle morphology (spherical vs. cylindrical).
Copolymerization studies with ethyl acrylate (e.g., ) suggest that surfactant efficacy correlates with perfluorinated chain length and cationic charge density .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity : Residual solvents (e.g., DMF) or unreacted precursors alter solubility. Validate purity via HPLC before testing.
- Temperature Dependence : Conduct solubility assays at standardized temperatures (e.g., 25°C ± 0.1°C).
- Counterion Effects : Compare chloride salts with iodide or sulfate analogs (e.g., lists iodide variants with distinct solubility profiles).
A systematic review of PFAS solubility in the TRI Explorer database recommends using Hansen solubility parameters to predict solvent compatibility .
Data Contradiction Analysis
Q. Why do studies report conflicting toxicity profiles for this compound?
- Methodological Answer : Variations in toxicity data may stem from:
- Cell Line Specificity : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for membrane permeability differences.
- Exposure Duration : Acute vs. chronic exposure models yield divergent EC values.
- Analytical Interference : Fluorinated compounds can quench fluorescence assays (e.g., MTT). Validate results with non-optical methods like ATP luminescence.
Cross-referencing EPA TSCA data () and in vitro studies () highlights the need for harmonized testing protocols .
Experimental Design
Q. What methodologies are optimal for assessing interactions with biological membranes?
- Methodological Answer :
- Langmuir-Blodgett Trough : Measure monolayer compression isotherms to evaluate lipid membrane disruption.
- Fluorescence Anisotropy : Track membrane fluidity changes using DPH or Laurdan probes.
- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., POPC) to predict penetration depth.
Split-plot designs () can be adapted to test multiple membrane compositions (e.g., cholesterol content) under controlled humidity .
Structure-Activity Relationship (SAR) Studies
Q. How do structural modifications (e.g., varying fluorinated chain length) impact antibacterial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- SAR Modeling : Use QSAR software to correlate chain length, charge density, and log with efficacy.
and show that elongation of the perfluorinated chain from C4 (nonafluorobutyl) to C8 (heptadecafluorooctyl) enhances antimicrobial activity by 3–5-fold due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
